molecular formula C11H12ClFO4S B1444979 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1308327-46-9

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No. B1444979
M. Wt: 294.73 g/mol
InChI Key: HFOTUGCDSIFJEC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1308327-46-9 . It has a molecular weight of 294.73 and its IUPAC name is 3-fluoro-4-(tetrahydro-3-furanylmethoxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Novel Synthetic Approaches

A novel one-step synthetic approach involving fluoroalkyl-substituted 1,3-oxathiolanones and benzoxathianones, based on N-acyl and N-sulfonyl imidoyl chlorides, highlights the chemical versatility and potential of sulfonyl chloride derivatives in creating complex heterocyclic structures. This method emphasizes the innovative use of imidoyl carbon atoms as bifunctional electrophiles in heterocyclization processes (Rassukana et al., 2006).

Understanding Noncovalent Interactions

Research on the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, using X-ray crystallography and Hirshfeld surface analysis, provides insight into the structural and interactional differences between fluorides and chlorides in sulfonyl groups. This study is crucial for understanding the physical and chemical properties of sulfonyl chloride derivatives, influencing their application in various scientific fields (Bellia et al., 2022).

Mechanisms of Hydrolyses

Investigations into the hydrolyses of various acid derivatives, including sulfonyl chlorides, have provided a unified framework for understanding reaction mechanisms ranging from SN1 to SN3 spectrums. This research contributes to a deeper understanding of the chemical behavior and reactivity of sulfonyl chloride derivatives under different conditions (Bentley Tw, 2015).

Catalytic Systems for Friedel-Crafts Acylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for Friedel-Crafts sulfonylation reactions demonstrates the potential of sulfonyl chloride derivatives in facilitating high-yield and efficient synthesis processes. This application underscores the role of sulfonyl chlorides in innovative catalytic systems, enhancing reactivity and selectivity in organic synthesis (Nara et al., 2001).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOTUGCDSIFJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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